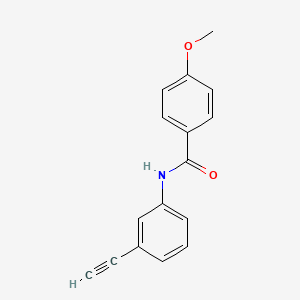

N-(3-ethynylphenyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-ethynylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethynyl group attached to the phenyl ring and a methoxy group attached to the benzamide structure

Mechanism of Action

Target of Action

N-(3-ethynylphenyl)-4-methoxybenzamide, also known as Erlotinib , is a synthetic anilinoquinazoline derivative that selectively and reversibly inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, migration, invasion, and survival .

Mode of Action

Erlotinib acts by binding to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This inhibition of EGFR-TK phosphorylation blocks tumor cell signal transduction, thereby inhibiting the growth of tumor cells and inducing their apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Erlotinib is the EGFR signaling pathway. By inhibiting the EGFR tyrosine kinase, Erlotinib disrupts the downstream signaling events that lead to cell proliferation and survival . This disruption can lead to the inhibition of tumor growth and the induction of apoptosis in cancer cells .

Pharmacokinetics

Erlotinib is taken orally and has a bioavailability of 59% . It is metabolized in the liver, mainly by CYP3A4 and less by CYP1A2 . The elimination half-life is approximately 36.2 hours, and it is excreted primarily as metabolites, with over 90% via feces and 9% via urine .

Result of Action

The primary molecular effect of Erlotinib is the inhibition of EGFR tyrosine kinase activity, which leads to a decrease in cell proliferation and an increase in apoptosis . At the cellular level, this results in the inhibition of tumor growth and potentially the reduction of tumor size .

Action Environment

The action of Erlotinib can be influenced by various environmental factors. For instance, the presence of other medications that increase CYP3A4 activity may alter the efficacy and safety of Erlotinib therapy . Additionally, genetic variations in the CYP1A2 gene can also influence the pharmacokinetics of Erlotinib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-4-methoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-ethynylaniline and 4-methoxybenzoic acid.

Amide Bond Formation: The amide bond is formed through a condensation reaction between 3-ethynylaniline and 4-methoxybenzoic acid, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(3-ethynylphenyl)-4-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

Materials Science: It is used in the synthesis of advanced materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine:

N-(3-ethynylphenyl)acetamide: A simpler analog with similar structural features but different biological activity.

Uniqueness

N-(3-ethynylphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethynyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name |

N-(3-ethynylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-3-12-5-4-6-14(11-12)17-16(18)13-7-9-15(19-2)10-8-13/h1,4-11H,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTWMXVGAYKHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690784.png)

![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5690800.png)

![N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-2-methoxy-2-thiophen-2-ylethanamine](/img/structure/B5690815.png)

![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)

![N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5690849.png)

![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![(3aR,9bR)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5690867.png)

![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)